1H-1,2,3-BENZOTRIAZOL-1-YL(4-IODO-1-METHYL-1H-PYRAZOL-3-YL)METHANONE
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Overview
Description
1H-1,2,3-BENZOTRIAZOL-1-YL(4-IODO-1-METHYL-1H-PYRAZOL-3-YL)METHANONE is a compound that combines the structural features of benzotriazole and pyrazole Benzotriazole is known for its versatile synthetic utility and unique physicochemical properties, while pyrazole is a five-membered heterocyclic compound with two nitrogen atoms
Preparation Methods
The synthesis of 1H-1,2,3-BENZOTRIAZOL-1-YL(4-IODO-1-METHYL-1H-PYRAZOL-3-YL)METHANONE typically involves the reaction of benzotriazole derivatives with pyrazole derivatives under specific conditions. One common method involves the use of halogenated benzotriazoles and pyrazole derivatives in the presence of a base and a suitable solvent. The reaction conditions often include moderate temperatures and the use of catalysts to facilitate the formation of the desired product .
Chemical Reactions Analysis
1H-1,2,3-BENZOTRIAZOL-1-YL(4-IODO-1-METHYL-1H-PYRAZOL-3-YL)METHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the iodine atom can be replaced by other nucleophiles such as amines or thiols.
Coupling Reactions: The benzotriazole moiety can participate in coupling reactions with Grignard reagents or organolithium compounds to form new carbon-carbon bonds.
Scientific Research Applications
1H-1,2,3-BENZOTRIAZOL-1-YL(4-IODO-1-METHYL-1H-PYRAZOL-3-YL)METHANONE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for investigating biological pathways.
Industry: The compound can be used in the development of new materials with specific properties, such as corrosion inhibitors or UV stabilizers
Mechanism of Action
The mechanism of action of 1H-1,2,3-BENZOTRIAZOL-1-YL(4-IODO-1-METHYL-1H-PYRAZOL-3-YL)METHANONE involves its interaction with specific molecular targets. The benzotriazole moiety can act as an electron-donating or electron-withdrawing group, influencing the reactivity of the compound. The pyrazole moiety can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context .
Comparison with Similar Compounds
1H-1,2,3-BENZOTRIAZOL-1-YL(4-IODO-1-METHYL-1H-PYRAZOL-3-YL)METHANONE can be compared with other similar compounds, such as:
1H-benzotriazol-1-ylmethyl isocyanide: This compound also contains a benzotriazole moiety but has different reactivity due to the presence of an isocyanide group.
4-(4-(((1H-Benzo[d][1,2,3]triazol-1-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)methanone: This compound contains both benzotriazole and triazole moieties, offering unique reactivity and applications.
Tris(1-benzyl-1H-1,2,3-triazol-4-yl)methyl amine: This compound features multiple triazole groups and is used as a ligand in coordination chemistry.
Properties
Molecular Formula |
C11H8IN5O |
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Molecular Weight |
353.12 g/mol |
IUPAC Name |
benzotriazol-1-yl-(4-iodo-1-methylpyrazol-3-yl)methanone |
InChI |
InChI=1S/C11H8IN5O/c1-16-6-7(12)10(14-16)11(18)17-9-5-3-2-4-8(9)13-15-17/h2-6H,1H3 |
InChI Key |
JVUWJUHDDGQHME-UHFFFAOYSA-N |
SMILES |
CN1C=C(C(=N1)C(=O)N2C3=CC=CC=C3N=N2)I |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)N2C3=CC=CC=C3N=N2)I |
Origin of Product |
United States |
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